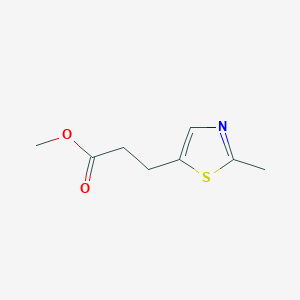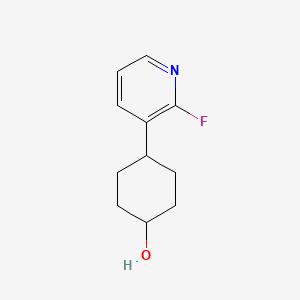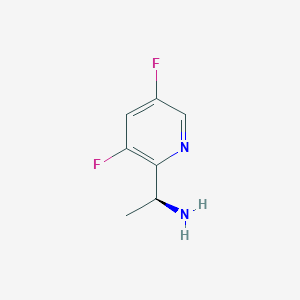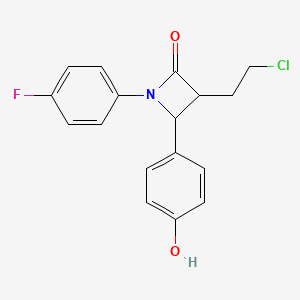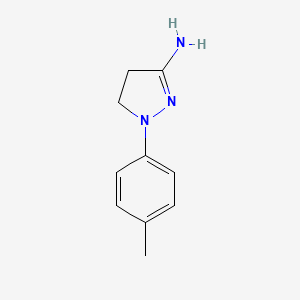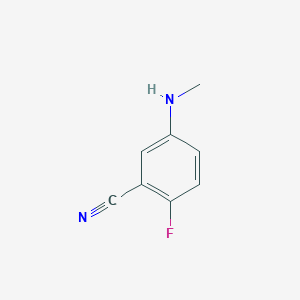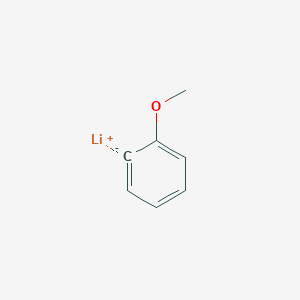![molecular formula C10H9F3O3 B8576775 methyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B8576775.png)
methyl 2-[4-(trifluoromethyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-[4-(trifluoromethyl)phenoxy]acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid methyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(trifluoromethyl)phenoxy]acetate typically involves the reaction of 4-trifluoromethylphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-[4-(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: 4-Trifluoromethylphenylacetic acid.
Reduction: 4-Trifluoromethylphenylmethanol.
Substitution: 4-Trifluoromethylphenol and acetic acid.
Aplicaciones Científicas De Investigación
methyl 2-[4-(trifluoromethyl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of methyl 2-[4-(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
methyl 2-[4-(trifluoromethyl)phenoxy]acetate can be compared with other similar compounds, such as:
[(4-Trifluoromethylphenyl)oxy]acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
[(4-Trifluoromethylphenyl)oxy]propionic acid methyl ester: Contains a propionic acid moiety instead of an acetic acid moiety.
[(4-Trifluoromethylphenyl)oxy]benzoic acid methyl ester: Features a benzoic acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the acetic acid methyl ester moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H9F3O3 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
methyl 2-[4-(trifluoromethyl)phenoxy]acetate |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)6-16-8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3 |
Clave InChI |
DBKHEJISILVUDV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


